
恩莫替尼(酒石酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. The first part of the compound, (2S,3S)-2,3-dihydroxybutanedioic acid, is commonly known as tartaric acid, which is widely used in the food and pharmaceutical industries. The second part, 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine, is a nitrogen-containing heterocyclic compound with potential pharmaceutical applications.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Industry
作用机制
Target of Action
ENMD-2076 (Tartrate) is a multi-targeted kinase inhibitor that primarily targets Aurora A, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα . The compound has selective activity against the mitotic kinase Aurora A and kinases involved in angiogenesis (VEGFRs, FGFRs) .
Mode of Action
ENMD-2076 (Tartrate) interacts with its targets by inhibiting their activity. It has a mechanism of action involving several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . It inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines .
Biochemical Pathways
ENMD-2076 (Tartrate) affects several biochemical pathways. It inhibits Aurora A, leading to a decrease in cellular proliferation. It also inhibits angiogenic tyrosine kinases, VEGFR2/KDR and FGFR1 and 2, preventing the formation of new blood vessels and regressing formed vessels .
Pharmacokinetics
ENMD-2076 (Tartrate) is orally active . The pharmacokinetics of ENMD-2076 were characterized by a rapid absorption phase, a half-life of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure
Result of Action
ENMD-2076 (Tartrate) has shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines . It has also shown promising antitumor activity, particularly in ovarian cancer .
准备方法
Synthetic Routes and Reaction Conditions
-
(2S,3S)-2,3-dihydroxybutanedioic acid
-
6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
- The preparation method involves the synthesis of the pyrimidine core, followed by the introduction of the piperazine and pyrazole moieties. Specific reaction conditions and reagents are used to achieve the desired product .
Industrial Production Methods
(2S,3S)-2,3-dihydroxybutanedioic acid: is produced on an industrial scale using the maleic anhydride oxidation method due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially the tartaric acid moiety, which can be oxidized to form various products.
Reduction: The nitrogen-containing heterocyclic part can undergo reduction reactions under specific conditions.
Substitution: Both parts of the compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
- Oxidation of tartaric acid can lead to the formation of oxalic acid and other dicarboxylic acids.
- Reduction of the heterocyclic part can yield various amine derivatives.
相似化合物的比较
Similar Compounds
(2R,3R)-2,3-dihydroxybutanedioic acid: An enantiomer of tartaric acid with similar properties.
(2R,3S)-2,3-dihydroxybutanedioic acid: Another stereoisomer with different spatial arrangement.
Uniqueness
- The combination of tartaric acid and the nitrogen-containing heterocyclic compound makes this molecule unique, offering a wide range of applications in various fields.
(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
属性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWHPZQLVVAPT-PCWHHUEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735339 |
Source


|
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291074-87-7 |
Source


|
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B1139371.png)
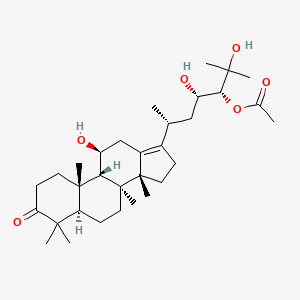
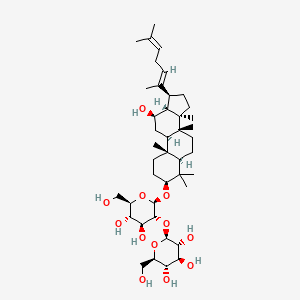
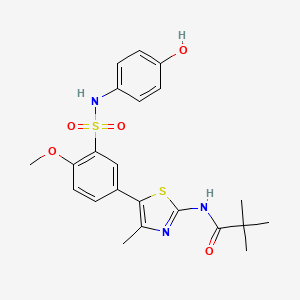


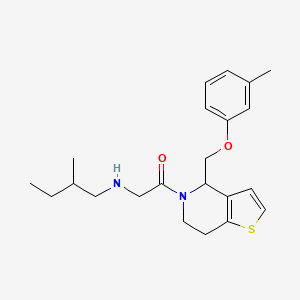
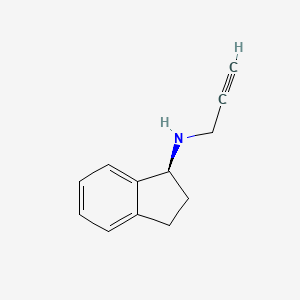
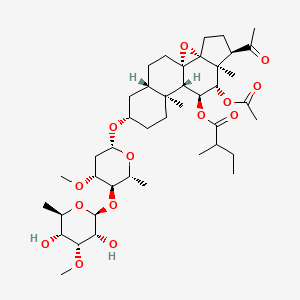
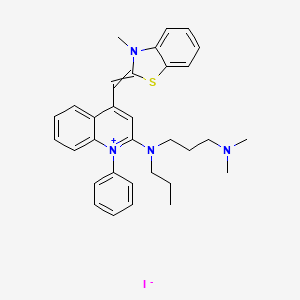
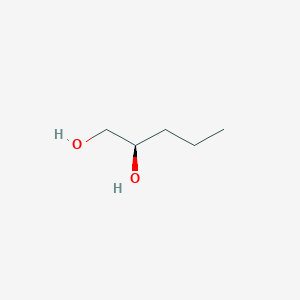


![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)
